4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile
Vue d'ensemble
Description
4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a useful research compound. Its molecular formula is C19H11F3N2O4S and its molecular weight is 420.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-[4-(2,4-Dioxo-thiazolidin-5-ylidenemethyl)-2-methoxy-phenoxy]-3-trifluoromethyl-benzonitrile is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities, particularly in the fields of diabetes management and antibacterial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a complex structure that includes a thiazolidinone moiety, which is crucial for its biological activity. The synthesis typically involves the reaction of thiazolidinedione derivatives with various aromatic aldehydes under acidic or basic conditions to yield the desired product .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazolidinedione derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are often in the range of 3.91 mg/L, indicating potent antibacterial effects .
Compound | MIC (mg/L) | Bacterial Strain |
---|---|---|
Compound A | 3.91 | Staphylococcus aureus |
Compound B | 4.50 | Escherichia coli |
Compound C | 5.00 | Pseudomonas aeruginosa |
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists for peroxisome proliferator-activated receptors (PPARs). Compounds derived from thiazolidinediones, including our target compound, have been evaluated for their ability to enhance insulin sensitivity and lower blood glucose levels. In vitro studies have demonstrated that these compounds can significantly reduce glucose levels in diabetic models when compared to standard treatments like pioglitazone .
Case Studies
- Antibacterial Efficacy Study : A study involving the synthesis and testing of thiazolidinedione derivatives showed that modifications at the phenyl ring significantly affected antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy against resistant bacterial strains .
- Antidiabetic Assessment : Another study assessed the antidiabetic potential of a series of thiazolidinedione derivatives using alloxan-induced diabetic rats. The results indicated that certain derivatives had comparable effects to established antidiabetic drugs like metformin and rosiglitazone, showcasing their potential in managing diabetes .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic processes.
- Antidiabetic Mechanism : It enhances insulin sensitivity by activating PPARγ pathways, leading to improved glucose uptake by cells.
Propriétés
IUPAC Name |
4-[4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy]-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O4S/c1-27-15-7-10(8-16-17(25)24-18(26)29-16)2-5-14(15)28-13-4-3-11(9-23)6-12(13)19(20,21)22/h2-8H,1H3,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBIOCQFTMNSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.